molecular formula C20H20ClN5O4 B2598785 ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate CAS No. 1105200-02-9

ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate

Cat. No. B2598785
CAS RN: 1105200-02-9
M. Wt: 429.86
InChI Key: QNOATYVIQZKIDI-UHFFFAOYSA-N
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Description

Organic compounds like the one you mentioned typically consist of a carbon backbone with various functional groups attached. The structure of the compound suggests that it contains a pyrazolo[3,4-d]pyridazine core, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building up the carbon backbone. Common reactions for building heterocycles like pyrazolo[3,4-d]pyridazine involve cyclization reactions, possibly through aza-Diels-Alder reactions .

Scientific Research Applications

Synthesis and Structural Characterization

Structurally related compounds have been synthesized and characterized, demonstrating the versatility and adaptability of such molecules in organic synthesis. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was synthesized and characterized by IR, NMR, MS, and single-crystal X-ray diffraction. The study highlighted the molecule's complex structure and intermolecular interactions, which stabilize its one-dimensional chain formation (Liang Xiao-lon, 2015). Similarly, a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, underwent detailed spectroscopic analysis and X-ray crystallography to confirm its structure, providing valuable insights into the molecular interactions and properties of such compounds (S. Naveen et al., 2021).

Chemical Reactivity and Applications

The reactivity of related compounds has been explored for the synthesis of various heterocyclic derivatives, illustrating the potential for chemical diversity and applications in materials science, catalysis, and as intermediates in the synthesis of complex molecules. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to generate pyran, pyridine, and pyridazine derivatives, showcasing the compound's versatility in organic synthesis and potential applications in developing new materials and molecules with unique properties (R. Mohareb et al., 2004).

Antioxidant and Antimicrobial Activity

Research on related compounds has also identified potential antioxidant and antimicrobial activities, suggesting applications in the development of new therapeutic agents and materials with health-related benefits. The study on antioxidant phenolic compounds from walnut kernels (Juglans regia L.) identified several compounds with significant antioxidant activities, indicating the potential health benefits and applications of these molecules in nutrition and medicine (Zijia Zhang et al., 2009).

properties

IUPAC Name

ethyl 2-[[2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-2-30-17(28)10-22-16(27)11-25-20(29)19-15(18(24-25)12-6-7-12)9-23-26(19)14-5-3-4-13(21)8-14/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOATYVIQZKIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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